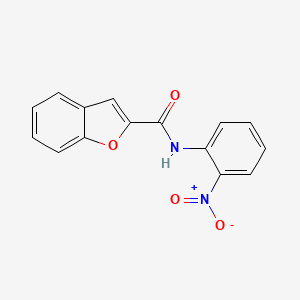
ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EPPC is a piperidine derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the dopamine and serotonin systems, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to have an effect on the immune system, suggesting that it may have potential as an anti-inflammatory agent.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, suggesting that it may have potential as an analgesic agent. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate in lab experiments is its unique chemical structure, which makes it a useful tool for investigating the mechanisms of action of various neurotransmitter systems in the brain. Additionally, this compound has been shown to have potential as a therapeutic agent, which may make it a useful tool for investigating the potential treatment of various disorders. One limitation of using this compound in lab experiments is its complex synthesis process, which requires a high level of expertise to carry out.
Orientations Futures
There are several future directions for research involving ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate. One area of research that has gained significant attention is its potential use as a treatment for Alzheimer's disease. Additionally, this compound has been investigated for its potential use as an anti-inflammatory and analgesic agent. Future research may also focus on investigating the potential use of this compound in other neurological disorders, as well as its potential as a tool for investigating the mechanisms of action of various neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of 1,3-thiazole-4-carboxylic acid with 3-phenylpropanal to form the corresponding thiazole-4-carbaldehyde. This intermediate is then reacted with piperidine and ethyl chloroformate to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise.
Applications De Recherche Scientifique
Ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate has been investigated for its potential applications in various scientific research fields. One area of research that has gained significant attention is its use as a potential therapeutic agent. This compound has been shown to have potential as an anti-inflammatory and analgesic agent, as well as a potential treatment for neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-(1,3-thiazole-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-26-20(25)21(10-6-9-17-7-4-3-5-8-17)11-13-23(14-12-21)19(24)18-15-27-16-22-18/h3-5,7-8,15-16H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMSKOZEWPAOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CSC=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(2R,3R)-3-{methyl[3-(3-methylphenoxy)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5159900.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159911.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5159922.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159929.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-benzyl-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5159945.png)
![N-[4-({[(4-chlorophenyl)thio]acetyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159948.png)

![1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5159959.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5159973.png)
![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)
